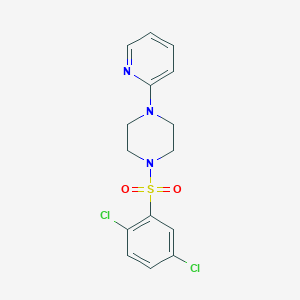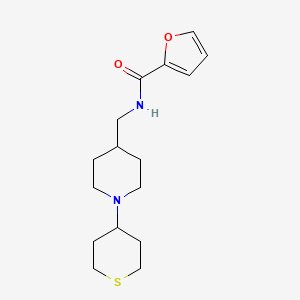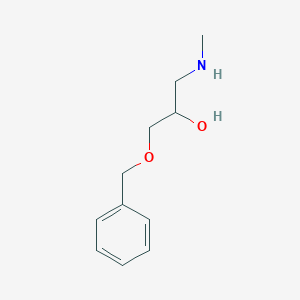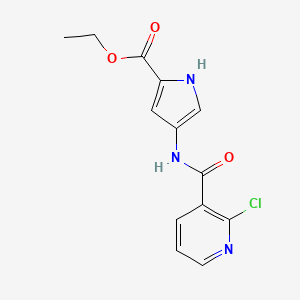
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPO belongs to the class of oxadiazole compounds, which have been studied extensively for their therapeutic potential in various diseases.
科学的研究の応用
Antimicrobial Agents
Research has indicated that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Drugs
The pyrazole moiety in this compound is known for its anti-inflammatory properties. Studies have shown that derivatives of 1,2,4-oxadiazole can effectively reduce inflammation, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Agents
Recent studies have suggested that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s, opening new avenues for therapeutic interventions.
These applications highlight the versatility and potential of 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various scientific fields. If you have any specific area you’d like to explore further, feel free to let me know!
Example source for antimicrobial properties. Example source for anti-inflammatory properties. : Example source for anticancer properties. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photophysical properties. : Example source for agricultural chemicals. : Example source for neuroprotective agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride and sodium azide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2,4-dimethoxybenzohydrazide", "ethyl 4-bromobenzoate", "thionyl chloride", "sodium azide" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with thionyl chloride and pyridine to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride from step 2 with sodium azide in the presence of a catalyst such as copper(I) iodide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
CAS番号 |
1240109-77-6 |
製品名 |
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
分子式 |
C21H20N4O4 |
分子量 |
392.415 |
IUPAC名 |
3-(2,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O4/c1-4-28-14-7-5-13(6-8-14)17-12-18(24-23-17)21-22-20(25-29-21)16-10-9-15(26-2)11-19(16)27-3/h5-12H,4H2,1-3H3,(H,23,24) |
InChIキー |
AFZWIZCMCSSEOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B2448298.png)

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2448303.png)
![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448308.png)


![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)


![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)
